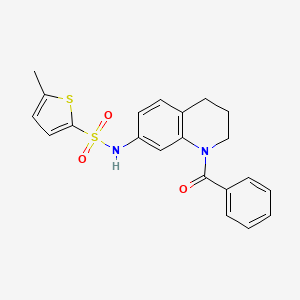

![molecular formula C17H14N4O2S B6566954 2-[(2-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021260-39-8](/img/structure/B6566954.png)

2-[(2-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as 1,3,4-thiadiazoles . 1,3,4-thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring with two nitrogen atoms, two carbon atoms, and one sulfur atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a two-step method for 5H-1,3,4-thiadiazolo[3,2-a] pyrimidin-5-ones was reported, which involved the reaction of 2-amino-1,3,4-thiadiazoles to ethyl cyanoacetate and tandem reduction and deamination in the presence of phosphorus pentoxide–formic acid .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and heteroatoms. The presence of the thiadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, two carbon atoms, and one sulfur atom, adds to the complexity .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, given its structural features. For instance, it has been reported that the one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products (90–97%) in a swift reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiadiazole ring and other functional groups would likely contribute to its reactivity, stability, and other physicochemical properties .Scientific Research Applications

Green Synthesis of Heterocyclic Compounds

The compound has been utilized in green synthesis approaches. For instance, researchers have employed vanadium oxide loaded on fluorapatite (V2O5/FAp) as a robust and sustainable catalyst for the synthesis of novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines . These heterocyclic compounds find applications in drug discovery and materials science.

Anticancer Activity

Certain derivatives of this compound have demonstrated promising anticancer properties. For instance, 6-amino-5-cyano [1,3,4]thiadiazolo[3,2-a]pyrimidine-2-sulfonamide and (oxo) [1,3,4]thiadiazolo quinazoline-2-sulfonamide derivatives exhibited inhibition of growth activities against human breast carcinoma (MCF-7) cell lines . Further exploration of its cytotoxic effects could lead to potential cancer therapies.

Oxadiazole Derivatives

The compound is structurally related to 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole, which has been studied for its biological properties . Investigating the pharmacological potential of this class of compounds could reveal novel drug candidates.

Multicomponent Reactions

Researchers have exploited the compound in one-pot three-component fusion reactions. By combining chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole with aldehydes and active methylene compounds, they achieved excellent yields of products in a swift reaction . Such multicomponent reactions are valuable in synthetic chemistry.

Materials Science and Catalysis

Fluorapatite (FAp), the material used for catalyst support, has tunable properties and stability. Its ion exchangeability allows for the incorporation of metal ions, including vanadium oxide. Supported metal oxide catalysts, such as vanadia on FAp, play a crucial role in various synthetic organic applications . These catalysts can facilitate carbon-carbon and carbon-nitrogen bond construction reactions.

Biomedical Applications

Beyond catalysis, FAp has found applications in biomedicine. Its stability, acid-base properties, and ion exchange capabilities make it suitable for diverse biomedical contexts . Researchers continue to explore its potential in drug delivery, tissue engineering, and other medical fields.

properties

IUPAC Name |

2-(2-methoxyanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S/c1-10-7-8-12-11(9-10)15(22)21-17(19-12)24-16(20-21)18-13-5-3-4-6-14(13)23-2/h3-9H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEYWXVDOUSBKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-methoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B6566897.png)

![methyl 3-[(4-{[(5-methylfuran-2-yl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B6566900.png)

![2-[(2,5-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566909.png)

![2-[(4-bromophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566911.png)

![2-[(3,4-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566914.png)

![2-{[(furan-2-yl)methyl]amino}-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566918.png)

![2-[(4-chlorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566924.png)

![2-[(2,5-dimethoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566926.png)

![2-[(2,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566936.png)

![methyl 3-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate](/img/structure/B6566942.png)

![2-[(2-fluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566959.png)

![2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6566966.png)

![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide](/img/structure/B6566980.png)